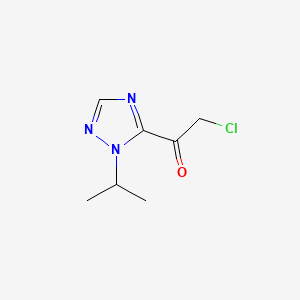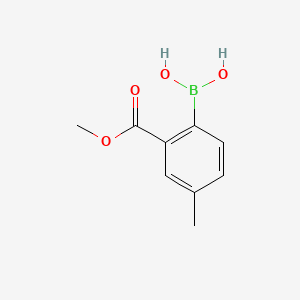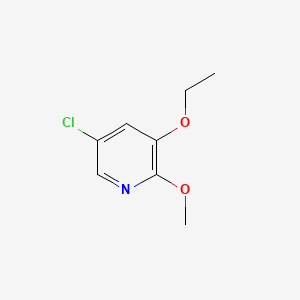
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a heterocyclic compound containing a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane or chloroform under reflux conditions . The general reaction scheme is as follows:
- Dissolve 1-isopropyl-1H-1,2,4-triazole in an inert solvent.
- Add the chlorinating agent slowly to the solution while maintaining the temperature.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products
Nucleophilic substitution: The major products are substituted triazoles with various functional groups replacing the chlorine atom.
Oxidation: The major products are ketones or carboxylic acids.
Reduction: The major products are alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction disrupts the enzyme’s normal function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure but lacks the chlorine atom.
2-chloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a methyl group instead of an isopropyl group.
2-chloro-1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a phenyl group instead of an isopropyl group.
Uniqueness
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHYQDYDBCHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744297 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-34-0 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE](/img/structure/B572985.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)






![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)


![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
